Cas no 128327-59-3 (Ethanone,1-(5-amino-2-thienyl)-)

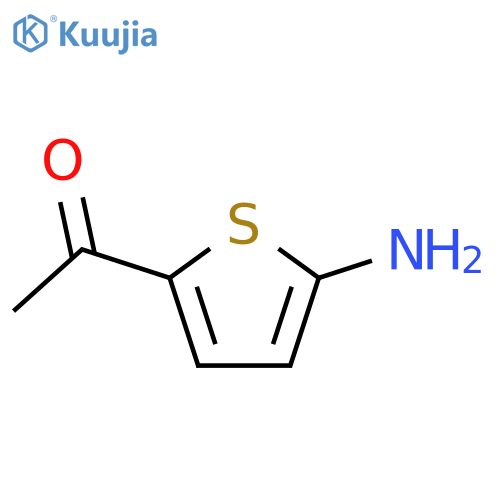

128327-59-3 structure

商品名:Ethanone,1-(5-amino-2-thienyl)-

Ethanone,1-(5-amino-2-thienyl)- 化学的及び物理的性質

名前と識別子

-

- Ethanone,1-(5-amino-2-thienyl)-

- 1-(5-Amino-2-thienyl)ethanone

- 1-(5-aminothiophen-2-yl)ethanone

- Ethanone, 1-(5-amino-2-thienyl)- (9CI)

- 2-Acetyl-5-aMinothiophene

- 1-(5-Amino-2-thienyl)ethanone #

- 1-(5-aminothiophen-2-yl)ethan-1-one

- Ethanone, 1-(5-amino-2-thienyl)-

- 128327-59-3

- InChI=1/C6H7NOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,7H2,1H3

- ZCNRCSLSOFXYLL-UHFFFAOYSA-

- AKOS006339987

- SCHEMBL1936938

- DB-364535

- G75022

-

- MDL: MFCD11847474

- インチ: InChI=1S/C6H7NOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,7H2,1H3

- InChIKey: ZCNRCSLSOFXYLL-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=CC=C(N)S1

計算された属性

- せいみつぶんしりょう: 141.02491

- どういたいしつりょう: 141.02483502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 71.3Ų

じっけんとくせい

- PSA: 43.09

Ethanone,1-(5-amino-2-thienyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1612358-100mg |

1-(5-Aminothiophen-2-yl)ethanone |

128327-59-3 | 95% | 100mg |

¥2130.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1612358-500mg |

1-(5-Aminothiophen-2-yl)ethanone |

128327-59-3 | 95% | 500mg |

¥3906.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1612358-250mg |

1-(5-Aminothiophen-2-yl)ethanone |

128327-59-3 | 95% | 250mg |

¥3120.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1612358-1g |

1-(5-Aminothiophen-2-yl)ethanone |

128327-59-3 | 95% | 1g |

¥5628.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1612358-5g |

1-(5-Aminothiophen-2-yl)ethanone |

128327-59-3 | 95% | 5g |

¥24402.00 | 2024-08-09 |

Ethanone,1-(5-amino-2-thienyl)- 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

128327-59-3 (Ethanone,1-(5-amino-2-thienyl)-) 関連製品

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量